N-[(2,6-dichlorophenyl)methylidene]hydroxylamine
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Overview
Description
N-[(2,6-dichlorophenyl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a hydroxylamine group attached to a 2,6-dichlorophenyl ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2,6-dichlorophenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at low temperatures to ensure the stability of the hydroxylamine group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dichlorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[(2,6-dichlorophenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[(2,6-dichlorophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[(2,6-dichlorophenyl)methylidene]adamantane-1-carbohydrazide: Similar structure with an adamantane group instead of a hydroxylamine group.
N-[(2,6-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide: Contains a triazole ring and a sulfanyl group.
Uniqueness
N-[(2,6-dichlorophenyl)methylidene]hydroxylamine is unique due to its hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
6575-28-6 |
---|---|
Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
190 |
Purity |
95 |
Origin of Product |
United States |
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